molecular formula C24H30ClN7O4S B570406 Edoxaban-d6

Edoxaban-d6

Katalognummer: B570406
Molekulargewicht: 554.1 g/mol
InChI-Schlüssel: HGVDHZBSSITLCT-KUPMTGFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Edoxaban-d6 ist eine deuterierte Form von Edoxaban, einem oralen Antikoagulans, das als direkter Inhibitor von Faktor Xa wirkt. Es wird hauptsächlich als interner Standard zur Quantifizierung von Edoxaban in verschiedenen analytischen Methoden verwendet, wie beispielsweise Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Edoxabanmolekül. Dies wird typischerweise durch die Verwendung von deuterierten Reagenzien und Lösungsmitteln erreicht. Die wichtigsten Schritte der Synthese umfassen:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um eine effiziente Deuterierung zu erreichen und Nebenprodukte zu minimieren.

Wirkmechanismus

Target of Action

Edoxaban-d6, like its parent compound Edoxaban, is a selective inhibitor of Factor Xa , a key protein in the coagulation cascade . Factor Xa plays a crucial role in blood clot formation, and by inhibiting it, this compound prevents the formation of blood clots .

Mode of Action

This compound works by selectively and competitively inhibiting Factor Xa in a concentration-dependent manner . By inhibiting Factor Xa, this compound prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition disrupts the coagulation cascade, thereby preventing the formation of thrombin, a key enzyme in the formation of fibrin clots .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting Factor Xa, this compound disrupts the conversion of prothrombin into thrombin, a critical step in the coagulation cascade . This disruption prevents the formation of fibrin clots, reducing the risk of thrombotic events .

Pharmacokinetics

This compound, similar to Edoxaban, is orally bioavailable and exhibits linear and predictable pharmacokinetics . It reaches peak plasma concentrations within 1.0–2.0 hours of administration, followed by a biphasic decline . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing . Renal clearance accounts for approximately 50% of total clearance, while metabolism and biliary secretion account for the remaining 50% .

Result of Action

The primary result of this compound’s action is the prevention of blood clot formation . By inhibiting Factor Xa, this compound reduces thrombus formation and prolongs prothrombin time in a dose-dependent manner . This leads to a reduced risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF), and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy with a parenteral anticoagulant .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, co-administration with strong P-glycoprotein inhibitors requires Edoxaban dose-reduction by 50% to avoid the risk of over-exposure . Furthermore, the exposure of Edoxaban may also increase in patients with a body weight ≤60 kg and moderate renal impairment . These factors should be taken into account when considering the use of this compound in different patient populations.

Biochemische Analyse

Biochemical Properties

Edoxaban-d6, like its parent compound Edoxaban, is a selective inhibitor of factor Xa . Factor Xa is a key protein in the coagulation cascade, which plays a crucial role in blood clotting. By inhibiting factor Xa, this compound prevents the stepwise amplification of protein factors needed to form blood clots .

Cellular Effects

This compound, through its inhibition of factor Xa, impacts various cellular processes related to coagulation. It reduces thrombus formation and prolongs prothrombin time in a dose-dependent manner . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of factor Xa, a serine endopeptidase of the clotting cascade required for cleavage of prothrombin into thrombin . This inhibition prevents the formation and progression of blood clots at the molecular level.

Temporal Effects in Laboratory Settings

This compound exhibits a biphasic decline with a terminal elimination half-life ranging from 10 to 14 hours . This suggests that the effects of this compound can change over time in laboratory settings, with potential long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, oral administration of Edoxaban (0.5-12.5 mg/kg) reduces thrombus formation and prolongs prothrombin time in a dose-dependent manner . This suggests that the effects of this compound may also vary with different dosages in animal models.

Metabolic Pathways

This compound is predominantly absorbed from the upper gastrointestinal tract, and its clearance involves both renal and non-renal pathways to almost equal extents . This suggests that this compound is involved in metabolic pathways that interact with both the renal system and other metabolic processes.

Transport and Distribution

This compound is not extensively metabolized by CYP3A4, resulting in minimal drug-drug interactions. It does interact with drugs that inhibit p-gp (p-glycoprotein), which is used to transport this compound across the intestinal wall . This suggests that this compound is transported and distributed within cells and tissues via specific transporters or binding proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Edoxaban-d6 involves the incorporation of deuterium atoms into the Edoxaban molecule. This is typically achieved through the use of deuterated reagents and solvents. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient deuteration and minimize by-products.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Edoxaban-d6 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidation: Saure Bedingungen unter Verwendung von Salzsäure oder Schwefelsäure.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Abbauprodukte und modifizierte Derivate von this compound, die analysiert werden, um die Stabilität und Reaktivität der Verbindung zu verstehen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Rivaroxaban: Ein weiterer direkter Faktor Xa-Inhibitor, der als Antikoagulans verwendet wird.

    Apixaban: Ein selektiver Inhibitor von Faktor Xa mit ähnlichen Antikoagulanzeigenschaften.

    Dabigatran: Ein direkter Thrombininhibitor, der zur Antikoagulation verwendet wird.

Einzigartigkeit von Edoxaban-d6

This compound ist aufgrund seiner deuterierten Natur einzigartig, die eine verbesserte Stabilität bietet und eine präzise Quantifizierung in analytischen Methoden ermöglicht. Die Einarbeitung von Deuteriumatomen reduziert die Geschwindigkeit des metabolischen Abbaus, was es zu einem wertvollen Werkzeug in pharmakokinetischen Studien macht .

Biologische Aktivität

Edoxaban-d6 is a deuterated form of edoxaban, an oral direct factor Xa inhibitor used primarily for the prevention and treatment of thromboembolic disorders. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, pharmacodynamics, and clinical implications based on various studies.

1. Overview of this compound

Edoxaban is known for its ability to inhibit factor Xa, a crucial component in the coagulation cascade. The deuterated version, this compound, is utilized in research to study metabolic pathways and pharmacokinetics without the interference of standard edoxaban due to its distinct isotopic composition.

2. Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its non-deuterated counterpart. Key parameters include:

  • Bioavailability : Approximately 62% for Edoxaban, with this compound expected to show similar values due to its structural similarity.
  • Peak Plasma Concentration (Cmax) : Achieved 1-2 hours post-administration.
  • Half-life : Approximately 10-14 hours, allowing for once-daily dosing in clinical settings.
  • Metabolism : Primarily metabolized by carboxylesterase and CYP3A4 pathways, with minimal active metabolites formed.

3. Pharmacodynamics

This compound exerts its anticoagulant effects by inhibiting factor Xa, leading to reduced thrombin generation and subsequent thrombus formation. The pharmacodynamic effects are characterized by:

  • Thrombin Generation : Significant reduction observed in clinical studies.
  • Platelet Aggregation : Indirect inhibition noted through decreased thrombin levels.
  • Coagulation Markers : Changes in prothrombin time (PT) and activated partial thromboplastin time (aPTT) are variable and not reliable for monitoring therapy.

4. Clinical Studies and Findings

Several clinical trials have investigated the efficacy and safety of Edoxaban and its isotopically labeled form, this compound. Notable studies include:

4.1 Population Pharmacokinetics Study

A study focusing on patients with deep vein thrombosis demonstrated that Edoxaban's pharmacokinetics were consistent across different patient populations, emphasizing its predictable absorption and elimination profiles .

4.2 Bioavailability Assessment

Research assessing the bioavailability of Edoxaban indicated that factors such as food intake had minimal impact on drug absorption, supporting its use in various clinical scenarios .

4.3 Efficacy in Atrial Fibrillation

In a randomized trial comparing Edoxaban with warfarin for patients undergoing cardioversion, Edoxaban showed comparable efficacy with a significantly lower risk of bleeding events, highlighting its safety profile .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability~62%
Cmax (ng/mL)212 (tablets)
Half-life (hours)10-14
MetabolismCYP3A4, Carboxylesterase
Excretion60% feces, 35% urine

Table 2: Clinical Trial Outcomes for Edoxaban

Study TypeOutcome MeasureResult
Phase 3 TrialStroke PreventionComparable to warfarin
Safety ProfileMajor Bleeding EventsSignificantly lower risk
Population PK StudyConsistency Across GroupsHigh predictability

6. Conclusion

This compound serves as a valuable tool for understanding the pharmacokinetics and dynamics of edoxaban without the confounding effects of natural isotopes. Its biological activity aligns closely with that of edoxaban, supporting its potential application in both therapeutic settings and research environments.

Eigenschaften

IUPAC Name

N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-KUPMTGFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.